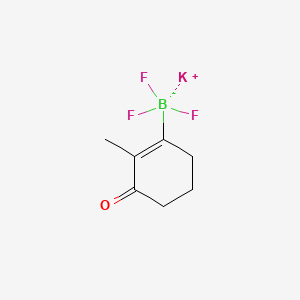![molecular formula C28H51BF3N3O B8204846 Tetrabutylammonium [4-(4-methylpiperazine-1-carbonyl)phenyl]trifluoroborate](/img/structure/B8204846.png)
Tetrabutylammonium [4-(4-methylpiperazine-1-carbonyl)phenyl]trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrabutylammonium [4-(4-methylpiperazine-1-carbonyl)phenyl]trifluoroborate is a chemical compound that belongs to the class of organoboron compounds It is characterized by the presence of a trifluoroborate group attached to a phenyl ring, which is further substituted with a piperazine moiety
Métodos De Preparación
The synthesis of Tetrabutylammonium [4-(4-methylpiperazine-1-carbonyl)phenyl]trifluoroborate typically involves the reaction of a boronic acid derivative with a suitable trifluoroborate salt. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. The reaction conditions generally include the use of a palladium catalyst, a base, and an appropriate solvent . Industrial production methods may involve scaling up this reaction under controlled conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Tetrabutylammonium [4-(4-methylpiperazine-1-carbonyl)phenyl]trifluoroborate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also be reduced using suitable reducing agents to yield reduced derivatives.
Substitution: The trifluoroborate group can participate in substitution reactions, where it is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Tetrabutylammonium [4-(4-methylpiperazine-1-carbonyl)phenyl]trifluoroborate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used in the development of biologically active molecules and as a tool in biochemical studies.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of Tetrabutylammonium [4-(4-methylpiperazine-1-carbonyl)phenyl]trifluoroborate involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group can undergo transmetalation with palladium catalysts in Suzuki–Miyaura coupling reactions, leading to the formation of new carbon-carbon bonds . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Tetrabutylammonium [4-(4-methylpiperazine-1-carbonyl)phenyl]trifluoroborate can be compared with other similar compounds, such as:
Potassium organotrifluoroborates: These compounds also contain the trifluoroborate group and are used in similar coupling reactions.
Tetrabutylammonium phenyltrifluoroborate: This compound lacks the piperazine moiety but shares the trifluoroborate group.
Tetrabutylammonium [4-(4-methylpiperazine-1-carbonyl)phenyl]boronic acid: This compound contains a boronic acid group instead of the trifluoroborate group. The uniqueness of this compound lies in its specific structure, which combines the properties of the trifluoroborate group with the piperazine moiety, making it a versatile reagent in various chemical reactions.
Propiedades
IUPAC Name |
tetrabutylazanium;trifluoro-[4-(4-methylpiperazine-1-carbonyl)phenyl]boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C12H15BF3N2O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-17-6-8-18(9-7-17)12(19)10-2-4-11(5-3-10)13(14,15)16/h5-16H2,1-4H3;2-5H,6-9H2,1H3/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTTZLNZFLOMBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C(=O)N2CCN(CC2)C)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H51BF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Rel-(2r,3ar,6ar)-tert-butyl 2-(aminomethyl)tetrahydro-2h-furo[2,3-c]pyrrole-5(3h)-carboxylate oxalate](/img/structure/B8204786.png)



![2-[3-[(2,4-Dimethylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrate;hydrochloride](/img/structure/B8204799.png)




![[(3R,4S)-3-acetyloxy-2-methyl-3,4-dihydro-2H-pyran-4-yl] acetate](/img/structure/B8204844.png)


